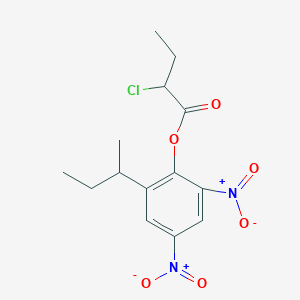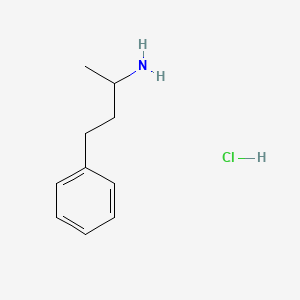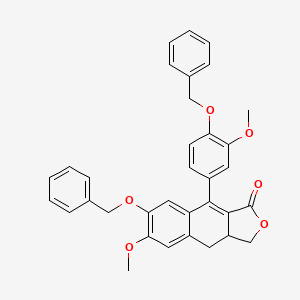
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate is an organic compound that belongs to the class of phenyl esters. This compound is characterized by the presence of a sec-butyl group, two nitro groups, and a chlorobutyrate ester moiety. It is often used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate typically involves a multi-step process. One common method includes the nitration of 2-sec-butylphenol to introduce the nitro groups at the 4 and 6 positions. This is followed by the esterification of the resulting dinitrophenol with 2-chlorobutyric acid under acidic conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chlorobutyrate moiety can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding alcohol.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-sec-butyl-4,6-dinitrophenol and 2-chlorobutyric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of esterification and nitration reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and pesticides due to its ability to act as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release active metabolites that exert biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Comparación Con Compuestos Similares
2-(Sec-butyl)-4,6-dinitrophenyl 2-chlorobutyrate can be compared with similar compounds such as:
2-(Sec-butyl)-4,6-dinitrophenol: Lacks the chlorobutyrate ester moiety and has different reactivity and applications.
2-(Sec-butyl)-4,6-dinitrophenyl acetate: Contains an acetate ester instead of a chlorobutyrate ester, leading to different chemical properties and uses.
2-(Sec-butyl)-4,6-dinitrophenyl 2-bromobutyrate: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17ClN2O6 |
|---|---|
Peso molecular |
344.75 g/mol |
Nombre IUPAC |
(2-butan-2-yl-4,6-dinitrophenyl) 2-chlorobutanoate |
InChI |
InChI=1S/C14H17ClN2O6/c1-4-8(3)10-6-9(16(19)20)7-12(17(21)22)13(10)23-14(18)11(15)5-2/h6-8,11H,4-5H2,1-3H3 |
Clave InChI |
ZTSQTSMDPFKVOF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)

![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)




![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)
